molecular formula C24H25N3O2 B2891458 N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 2034301-88-5

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No. B2891458
CAS RN: 2034301-88-5
M. Wt: 387.483
InChI Key: ZXSYVYIDALBSBJ-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide, also known as BPP-4, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP-4 is a piperidine-based compound that has been synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide and related compounds have been explored for their potential in various scientific applications. Research into the synthesis and elaboration of piperidine derivatives, including those related to N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide, reveals a broad interest in their chemical properties and potential applications. For instance, Acharya and Clive (2010) have demonstrated the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, indicating a pathway to optically pure piperidines with versatile applications (Acharya & Clive, 2010).

Potential Antipsychotic Agents

A study by Norman et al. (1996) on heterocyclic carboxamides evaluated their potential as antipsychotic agents. This research highlights the utility of compounds structurally related to N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide in medicinal chemistry, particularly in the development of new therapeutic agents targeting central nervous system disorders (Norman et al., 1996).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues, demonstrating their in vitro activity against Mycobacterium tuberculosis. This study showcases the potential of N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide analogues in contributing to the development of new antituberculosis agents (Jeankumar et al., 2013).

Photocatalytic Applications

Maillard-Dupuy et al. (1994) explored the TiO2 photocatalytic degradation of pyridine, providing insights into the environmental applications of pyridine derivatives. Although indirectly related, this research indicates the broader chemical and environmental research relevance of compounds like N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide (Maillard-Dupuy et al., 1994).

Receptor Interaction Studies

Research by Shim et al. (2002) on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor underlines the importance of detailed molecular studies to understand the biological activity of complex molecules. Although not directly about N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide, such studies are critical for the development of targeted therapies (Shim et al., 2002).

properties

IUPAC Name

N-benzhydryl-4-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(27-17-13-22(14-18-27)29-21-11-15-25-16-12-21)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,15-16,22-23H,13-14,17-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSYVYIDALBSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide

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